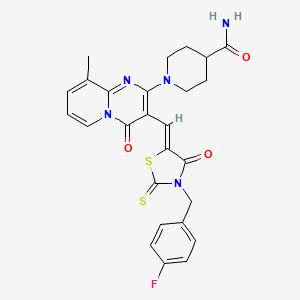
C26H24FN5O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H24FN5O3S2 is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a fluorine atom, multiple nitrogen atoms, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H24FN5O3S2 typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. For instance, a halogen atom in an intermediate compound may be replaced by a nucleophilic group to form part of the final structure.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This step is crucial in forming the complex ring structures present in .
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule, such as converting alcohols to ketones or reducing nitro groups to amines.
Industrial Production Methods
Industrial production of This compound often involves scaling up the laboratory synthesis methods. This requires optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
C26H24FN5O3S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in This compound . For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C26H24FN5O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of C26H24FN5O3S2 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C26H24FN5O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structural features, such as the presence of fluorine, nitrogen, and sulfur atoms. Examples of similar compounds include:
C24H22FN5O2S: A compound with a similar core structure but different functional groups.
C28H26FN5O3S2: A compound with additional carbon atoms and similar functional groups.
The uniqueness of This compound
Properties
Molecular Formula |
C26H24FN5O3S2 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H24FN5O3S2/c1-15-3-2-10-31-22(15)29-23(30-11-8-17(9-12-30)21(28)33)19(24(31)34)13-20-25(35)32(26(36)37-20)14-16-4-6-18(27)7-5-16/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H2,28,33)/b20-13- |
InChI Key |
HBWQOTQAGDWCMV-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCC(CC5)C(=O)N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















